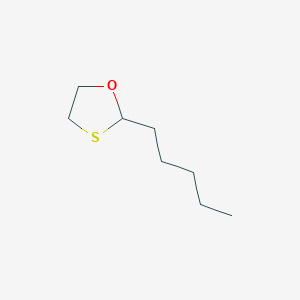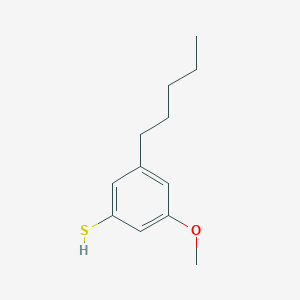![molecular formula C15H23NO3 B14596408 Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- CAS No. 61170-37-4](/img/structure/B14596408.png)
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a dimethoxyphenyl group and a methoxy substituent, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or amine-substituted products.
科学研究应用
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolizidine: A related compound with a fused ring structure.
Pyrrolidin-2-one: A derivative with a carbonyl group, known for its biological activities.
Uniqueness
Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61170-37-4 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
2-[dimethoxy-(4-methoxyphenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C15H23NO3/c1-16-11-5-6-14(16)15(18-3,19-4)12-7-9-13(17-2)10-8-12/h7-10,14H,5-6,11H2,1-4H3 |
InChI 键 |
JZDMFPAQCVCPBH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C(C2=CC=C(C=C2)OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


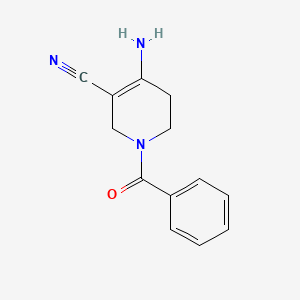
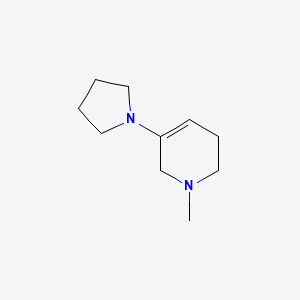
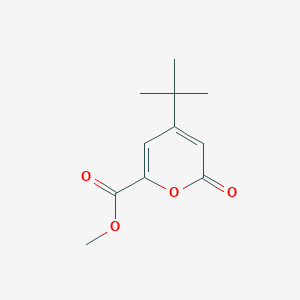
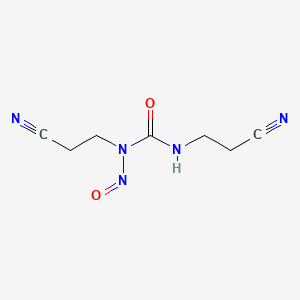
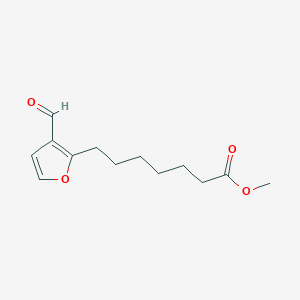

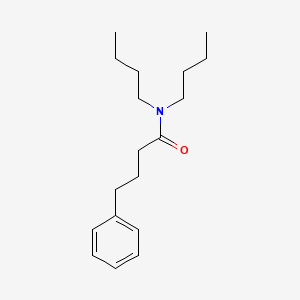
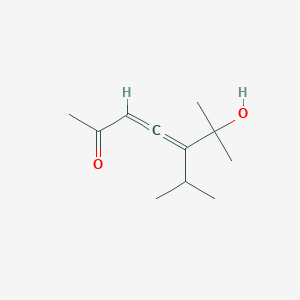
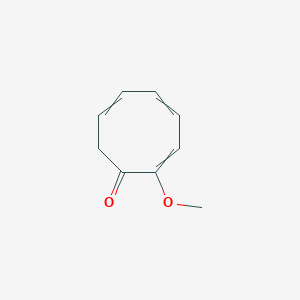

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
